1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide

Data Availability Procurement Risk Experimental Validation

1-(Benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide (CAS 1796887-05-2) is a synthetic small molecule belonging to the class of 1,3-benzoxazole-2-yl pyrrolidine-2-carboxamides. This compound incorporates a benzoxazole heterocycle as a core scaffold, a pyrrolidine ring linked at the 2-position of the benzoxazole, and a thiophene-containing ethylamine side chain.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1796887-05-2
Cat. No. B2496627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide
CAS1796887-05-2
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=CS4
InChIInChI=1S/C18H19N3O2S/c22-17(19-10-9-13-5-4-12-24-13)15-7-3-11-21(15)18-20-14-6-1-2-8-16(14)23-18/h1-2,4-6,8,12,15H,3,7,9-11H2,(H,19,22)
InChIKeyWVMBGZNURRNPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide (CAS 1796887-05-2) Procurement Reference


1-(Benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide (CAS 1796887-05-2) is a synthetic small molecule belonging to the class of 1,3-benzoxazole-2-yl pyrrolidine-2-carboxamides. This compound incorporates a benzoxazole heterocycle as a core scaffold, a pyrrolidine ring linked at the 2-position of the benzoxazole, and a thiophene-containing ethylamine side chain. The benzoxazole-pyrrolidine scaffold is known for its presence in bioactive molecules, including MDM2-p53 interaction antagonists and 5-HT3 receptor modulators [1]. As a research chemical, its primary procurement value lies in its utility as a tool compound for structure-activity relationship (SAR) studies within the benzoxazole-pyrrolidine chemical space [2].

Tool compound for benzoxazole-pyrrolidine SAR exploration
Bioactivity is currently uncharacterized in public domain
Requires de novo potency and selectivity profiling

Why Simple 'In-Class' Substitution is Inadvisable for 1-(Benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide


Within the benzoxazole-pyrrolidine-2-carboxamide family, even minor modifications to the amide side chain can profoundly impact target engagement, selectivity, and physicochemical properties. For example, the 5-HT3 receptor antagonist series demonstrates that nanomolar potency is achieved through specific 2-substitution on the benzoxazole core, and changes to the carboxamide substituent can drastically alter binding affinity [1]. Similarly, in the benzoxazole-clubbed 2-pyrrolidinone series, selectivity for monoacylglycerol lipase (MAGL) over fatty acid amide hydrolase (FAAH) is exquisitely sensitive to the nature of the substituent on the benzoxazole ring, with IC50 values ranging from single-digit nanomolar to over 50 µM across analogs [2]. The compound's specific thiophene-ethylamine tail is not merely a spectator group; its length, flexibility, and sulfur-containing heteroaromatic ring are expected to influence both molecular recognition and drug-like properties. Therefore, substituting it with a seemingly similar analog—such as a furan or phenyl variant—carries a high risk of altered biological activity, selectivity, and pharmacokinetic profile, potentially invalidating experimental SAR hypotheses [3].

Side-chain modifications may shift target engagement and selectivity profile; even minor changes can alter binding affinity by orders of magnitude.
Physicochemical properties can vary significantly with linker length and heterocycle; the thiophene-ethylamine tail is not interchangeable with furan or phenyl analogs.
Class-level activity data from benzoxazole-pyrrolidinones may not transfer to this specific analog due to uncharacterized target interactions.

Quantitative Evidence Guide for 1-(Benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide: Comparator-Driven Analysis


SCARCITY OF DIRECT, COMPARATIVE BIOLOGICAL DATA FOR CAS 1796887-05-2

At the time of this analysis, no primary research articles, patent examples, or entries in authoritative databases (PubChem, ChEMBL, BindingDB) were found that contain quantitative biological or physicochemical data for 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide (CAS 1796887-05-2) . The compound is listed in several chemical vendor catalogs, but the information available on those sites is excluded from this guide as per the defined source exclusion criteria. This absence of publicly available evidence means that no direct head-to-head comparison or cross-study comparison with a specific analog can be performed. A scientific user considering procurement must assume that the compound's biological profile is currently undefined in the public domain. Any experimental use will require de novo characterization of potency, selectivity, and ADME properties.

Data Availability
Data to verify
No quantitative bioactivity or physicochemical data found in primary literature or authoritative databases for CAS 1796887-05-2.
Requires de novo experimental characterization.
Budget for full profiling; no literature precedence.
Data Availability Procurement Risk Experimental Validation

PHYSICOCHEMICAL PROPERTIES FROM STRUCTURE: A COMPUTATIONAL BASELINE

Based on its molecular formula (C18H19N3O2S) and molecular weight (341.43 g/mol), 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide is predicted to have a calculated partition coefficient (cLogP) of approximately 2.8–3.5 and a topological polar surface area (tPSA) of approximately 60–70 Ų [1]. These values place it within favorable drug-like chemical space per Lipinski's Rule of Five. By contrast, the closely related analog 1-(benzo[d]oxazol-2-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide (CAS 1796899-42-7) has a lower molecular weight (327.4 g/mol) and lacks the ethyl spacer, resulting in a lower cLogP (~2.2–2.8) and a reduced number of rotatable bonds. The additional ethylene linker in the target compound increases conformational flexibility and lipophilicity, which may enhance membrane permeability but could also reduce aqueous solubility relative to the methylene-bridged analog .

Lipophilicity Shift
Class-level
Predicted cLogP increase of ~0.6–0.7 log units vs methylene-bridged analog (CAS 1796899-42-7).
May alter membrane permeability and solubility profile.
Computational prediction; experimental confirmation needed.
Physicochemical Properties Drug-Likeness Computational Chemistry

CLASS-LEVEL BIOLOGICAL ACTIVITY: MDM2-p53 AND 5-HT3 TARGET CLASSES

The pyrrolidine-2-carboxamide scaffold with a benzoxazole substituent is a recognized pharmacophore for MDM2-p53 protein-protein interaction inhibitors, with patent disclosures from Hoffmann-La Roche reporting potent anticancer activity in this series [1]. Additionally, 2-substituted benzoxazole carboxamides have demonstrated nanomolar in vitro antagonist activity against human 5-HT3A receptors [2]. In the benzoxazole-clubbed 2-pyrrolidinone series, certain derivatives exhibit single-digit nanomolar IC50 values against monoacylglycerol lipase (MAGL), e.g., 8.4 nM and 7.6 nM, with >1000-fold selectivity over FAAH [3]. The target compound's unique thiophene-ethylamine tail may confer a distinct polypharmacology profile compared to analogs lacking the thiophene motif. However, the specific biological activity of this compound remains uncharacterized; these class-level examples are provided only to illustrate the potential activity landscape and should not be interpreted as direct evidence of the compound's potency.

Class-Level Activity
Class-level
Benzoxazole-pyrrolidinone derivatives reported as nanomolar MAGL inhibitors with >1000-fold selectivity over FAAH; scaffold also linked to MDM2-p53 and 5-HT3 modulation.
Scaffold may support diverse target engagement.
Not direct evidence for this specific compound.
MDM2-p53 Inhibitor 5-HT3 Receptor Antagonist Benzoxazole Scaffold

PURITY AND ANALYTICAL CHARACTERIZATION REQUIREMENTS FOR PROCUREMENT

Given the absence of a reference standard or pharmacopoeial monograph, purchasers must establish in-house purity specifications. Typically, suppliers of similar research-grade benzoxazole-pyrrolidine compounds provide a certificate of analysis indicating purity ≥95% as determined by HPLC or LC-MS . The target compound should be procured with a minimum purity of 95% (HPLC, 220 nm) and full characterization data including 1H NMR, 13C NMR, and HRMS. Procurement contracts should specify that the supplier must provide these analytical data, along with residual solvent analysis if the compound is intended for biological assays. This is in contrast to more established comparators like the 5-HT3 antagonist clinical candidate 2-alkylbenzoxazole carboxamides, which have defined quality specifications in patent literature [1].

Purity Benchmark
Specification review
Typical research-grade specification: ≥95% (HPLC, 220 nm) with ¹H NMR, ¹³C NMR, and HRMS characterization required.
Define in-house acceptance criteria before procurement.
No pharmacopoeial monograph; request full analytical data from supplier.
Purity Specification Quality Control Analytical Chemistry

Optimal Application Scenarios for 1-(Benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide in Research and Industry


Exploratory Structure-Activity Relationship (SAR) Studies on the Benzoxazole-Pyrrolidine Scaffold

This compound is best utilized as a probe in medicinal chemistry SAR campaigns to map the steric and electronic tolerance of the amide side chain pocket in target proteins such as MDM2 or 5-HT3 receptors. The thiophene-ethylamine tail represents a distinct structural feature compared to simpler benzyl or pyridyl analogs, enabling the exploration of heteroaromatic and flexible linker contributions to binding affinity. Due to the absence of publicly available potency data, initial screening should be conducted at a broad concentration range (e.g., 10 nM to 100 µM) in target-specific biochemical or cell-based assays.

Physicochemical Property Benchmarking for Analog Series

The compound can serve as a reference point for assessing the impact of the ethylene-thiophene motif on key drug-like properties such as lipophilicity (cLogP), aqueous solubility, and passive membrane permeability. Comparative measurements against the methylene-bridged analog (CAS 1796899-42-7) can quantify the contribution of an extra methylene group to these parameters, providing valuable data for medicinal chemistry design principles.

Selectivity Panel Screening for Polypharmacology Assessment

Given the benzoxazole scaffold's known affinity for multiple targets (MDM2, 5-HT3 receptors, MAGL), this compound is a candidate for broad-panel selectivity screening. The thiophene moiety may engage previously unknown off-targets or confer target selectivity advantages. A recommended panel includes MDM2 p53-binding assay, 5-HT3A receptor functional assay, MAGL/FAAH enzymatic assays, and a kinase selectivity panel.

In Silico Modeling and Docking Studies

The well-defined structure of 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide makes it suitable for computational chemistry studies. The compound can be used to validate docking poses and pharmacophore models generated from known 2-substituted benzoxazole carboxamide crystal structures, and to predict binding modes before committing to expensive custom synthesis of additional analogs.

Application
Selection Property
Validation Focus
Exploratory SAR on benzoxazole scaffold
Side-chain structural diversity
Binding affinity in target-specific biochemical or cell-based assays
Physicochemical property benchmarking
Lipophilicity and permeability profile
Comparative cLogP and aqueous solubility measurements
Selectivity panel screening
Polypharmacology assessment potential
Multi-target selectivity profiling against relevant enzyme/receptor panels
In silico modeling and docking studies
Docking and pharmacophore validation
Prediction of binding modes and SAR hypothesis generation
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